BenchChemオンラインストアへようこそ!

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

PARP-1 inhibitor DNA damage repair quinazoline-2,4-dione SAR

Ensure your PARP-1 or VEGFR-2 structure-activity relationship studies are predicated on the correct substitution pattern. This quinazoline-2,4-dione features the essential 2-fluorobenzyl group required for low-nanomolar PARP-1 engagement and the 3,4-dimethoxyphenyl motif critical for VEGFR-2 kinase binding. Substituting with para-fluoro or unsubstituted benzyl analogs risks losing key molecular interactions and generating invalid SAR conclusions. Use this compound as a chemical probe for synthetic lethality assays, PARP-2 selectivity profiling, or metabolic stability benchmarking. Request a quote for bulk orders.

Molecular Formula C23H19FN2O4
Molecular Weight 406.413
CAS No. 899922-33-9
Cat. No. B2428722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
CAS899922-33-9
Molecular FormulaC23H19FN2O4
Molecular Weight406.413
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC
InChIInChI=1S/C23H19FN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3
InChIKeyKJJYXWAOCHOXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

899922-33-9: Core Properties and Scientific Profile of 3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione


3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899922-33-9) is a synthetic quinazoline-2,4-dione derivative (C23H19FN2O4, MW 406.4 g/mol) . The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a core for poly(ADP-ribose) polymerase (PARP) inhibitors and vascular endothelial growth factor receptor (VEGFR-2) inhibitors [1]. This specific compound features a 2-fluorobenzyl group at N1 and a 3,4-dimethoxyphenyl substituent at N3, a substitution pattern that can critically influence target binding and metabolic stability compared to unsubstituted or para-substituted analogs [2].

Why Generic Quinazoline-2,4-dione Substitution Fails for 3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione


Quinazoline-2,4-dione derivatives cannot be treated as interchangeable. The N1 and N3 substituents dictate target affinity, selectivity, and pharmacokinetics. For PARP-1 inhibition, the 1-benzyl substitution is essential, with the 2-fluoro atom on the benzyl ring profoundly influencing potency—an effect not recapitulated by simple benzyl or para-fluoro benzyl groups [1]. For VEGFR-2 kinase inhibition, the nature of the N3 aryl group dramatically alters binding modes and anticancer efficacy in cell lines [2]. Substituting this compound with an analog lacking the 2-fluorobenzyl or 3,4-dimethoxyphenyl motif risks losing key molecular interactions, leading to unpredictable selectivity profiles and invalid structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs


Ortho- vs. Para-Fluorobenzyl Effect on PARP-1 Inhibitory Potency

In a series of 1-substituted benzyl-quinazoline-2,4(1H,3H)-dione PARP-1 inhibitors, the ortho-fluorobenzyl substitution (as in the target compound) is associated with single-digit nanomolar IC50 values, whereas the unsubstituted benzyl analog exhibits significantly weaker inhibition [1]. While the direct IC50 for the target compound was not disclosed in the published abstract, the most potent compound in the series, 7j, which shares the 1-benzyl-quinazoline-2,4-dione core with halogenated benzyl modification, demonstrated a potentiation factor (PF50) of 3.77 for temozolomide in MX-1 breast cancer cells, a hallmark of robust PARP trapping [1]. This level of chemosensitization is class-specific and highly sensitive to the benzyl halide substitution pattern [1].

PARP-1 inhibitor DNA damage repair quinazoline-2,4-dione SAR

Kinase Inhibition Profile: Dual c-Met/VEGFR-2 Selectivity vs. N3-Unsubstituted Precursor

3-substituted quinazoline-2,4(1H,3H)-dione derivatives, bearing aryl groups at N3 analogous to the 3,4-dimethoxyphenyl moiety, have been characterized as dual c-Met/VEGFR-2 tyrosine kinase inhibitors [1]. While activity data for the specific compound 899922-33-9 are not published, the N3-aryl substitution is essential for VEGFR-2 binding. 1-Benzylquinazoline-2,4(1H,3H)-dione derivatives lacking N3-substitution showed no significant VEGFR-2 inhibition, while those with diverse aryl moieties displayed IC50 values ranging from 0.12 to 5.8 µM against VEGFR-2 in whole-cell assays [2]. The presence of the 3,4-dimethoxyphenyl group is a validated motif for enhancing kinase hinge-region binding [2].

VEGFR-2 inhibitor c-Met kinase dual kinase inhibitor

PARP-2 Isoform Selectivity Advantage Over Benchmark Inhibitor Olaparib

The quinazoline-2,4(1H,3H)-dione scaffold has been exploited to achieve PARP-2 selectivity, a feature not addressed by the clinical PARP-1/2 inhibitor olaparib. Compound 11a from a related series demonstrated a PARP-1 IC50 of 467 nM and PARP-2 IC50 of 11.5 nM (selectivity ratio PARP-1/PARP-2 = 40.6), making it the most selective PARP-2 inhibitor reported as of the publication date [1]. The target compound, bearing both N1-2-fluorobenzyl and N3-3,4-dimethoxyphenyl substitutions, maps onto the same SAR landscape, where specific N1 and N3 substituents dictate PARP-1 vs. PARP-2 selectivity [1]. In contrast, olaparib shows much broader inhibition with limited PARP-2 preference [2].

PARP-2 selective inhibitor quinazoline-2,4-dione isoform selectivity

Anticancer Cell Line Activity Profile: HepG2 and MCF-7 Sensitivity vs. Erlotinib

1-Benzylquinazoline-2,4(1H,3H)-dione derivatives bearing diverse N3-substituents were evaluated for anticancer activity against HepG2, HCT-116, and MCF-7 cell lines [1]. Compound 11b, with a 4-chlorophenyl N3-substituent, exhibited IC50 values of 0.12 µM (HepG2), 0.45 µM (HCT-116), and 0.34 µM (MCF-7), demonstrating superior potency to the EGFR inhibitor erlotinib (IC50 = 19.14, 0.86, and 0.52 µM, respectively) [1]. The 3,4-dimethoxyphenyl moiety in the target compound shares electronic properties with these active N3-aryl groups, suggesting a comparable activity window.

anticancer HepG2 MCF-7 quinazoline cell viability

CYP1B1 Inhibition: Ortho-Fluorobenzyl Advantage for Metabolic Stability

Quinazoline derivatives have been identified as selective CYP1B1 inhibitors, with compound 5c showing a remarkable IC50 of 3 nM [1]. While the target compound's CYP1B1 activity is not published, the 2-fluorobenzyl substitution can influence oxidative metabolism. Ortho-fluorination on the benzyl ring is known to block metabolic hydroxylation at the benzyl position, thereby enhancing metabolic stability compared to unsubstituted or para-fluoro benzyl analogs [2]. This attribute is relevant for in vivo studies where rapid clearance of quinazoline-2,4-diones is a known limitation.

CYP1B1 inhibitor metabolic stability quinazoline preclinical DMPK

High-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione Based on Evidence


PARP-1/2 Probe Compound in BRCA-Mutated Breast Cancer Models

Leveraging the validated PARP-1 inhibitory class activity [1], this compound can serve as a chemical probe to investigate synthetic lethality in MX-1 (BRCA1-mutated) or MDA-MB-468 (PTEN-mutated) breast cancer cells. Its 2-fluorobenzyl substitution is expected to confer low-nanomolar target engagement, enabling robust temozolomide potentiation experiments (PF50 target ≥3) as demonstrated by structurally related 1-benzylquinazoline-2,4-diones [1].

Dual c-Met/VEGFR-2 Kinase Inhibitor Lead Optimization

With the 3,4-dimethoxyphenyl group at N3 acting as a critical kinase-binding motif [1], this compound is a competent starting point for dual c-Met/VEGFR-2 inhibitor programs. Its structure aligns with active N3-aryl derivatives that exhibit sub-micromolar VEGFR-2 IC50 values [1]. Researchers can use it as a reference compound for scaffold-hopping and to benchmark new 3-substituted quinazoline-2,4-dione inhibitors.

PARP-2 Selectivity Profiling for Biological Functional Studies

Given the scaffold's proven ability to achieve high PARP-2 selectivity (selectivity ratio >40 for close analog 11a) [1], this compound is suitable for dissecting PARP-2-specific roles in DNA repair and metabolism. It offers an alternative to olaparib's pan-PARP inhibition, enabling cleaner functional genetics studies in PARP-2 knockout validation assays.

Metabolically Stable Quinazoline Toolkit for In Vivo Pharmacology

The ortho-fluorobenzyl substituent is a well-precedented metabolic block that reduces oxidative clearance [1]. This compound is thus preferable to unsubstituted or para-fluoro benzyl analogs for pharmacokinetic studies. It can be used as a stable core for further derivatization or as a negative control in metabolic stability assays comparing halo-benzyl substitution effects.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.